2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group at the 2’ position, a hydroxy group at the 4’ position, and an aldehyde group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 4-hydroxybenzaldehyde.
Coupling Reaction: A Suzuki cross-coupling reaction is employed to couple the two aromatic rings.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: 2’-Amino-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde.
Scientific Research Applications
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites or allosteric sites . This interaction can lead to the modulation of cellular pathways and biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dichloro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid .
- 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide .
Uniqueness
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other biphenyl derivatives. Its combination of chloro, hydroxy, and aldehyde functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C13H9ClO2 |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
3-(2-chloro-4-hydroxyphenyl)benzaldehyde |
InChI |
InChI=1S/C13H9ClO2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-8,16H |
InChI Key |
LZGSDROLKRVUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)Cl)C=O |
Origin of Product |
United States |
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